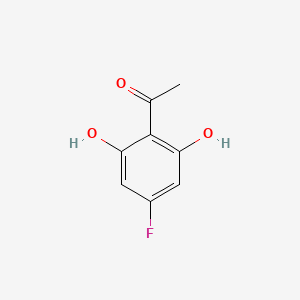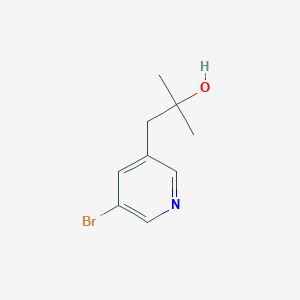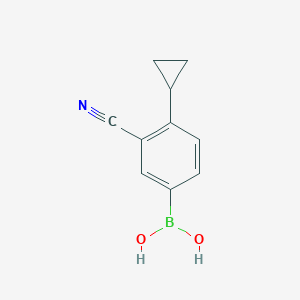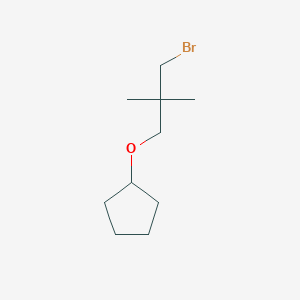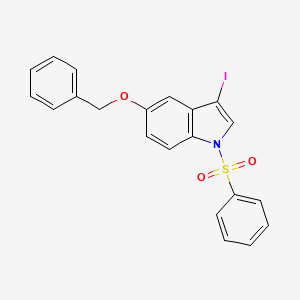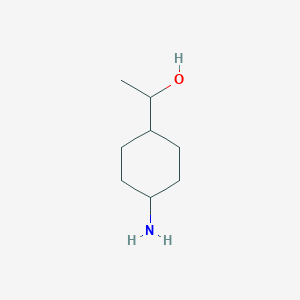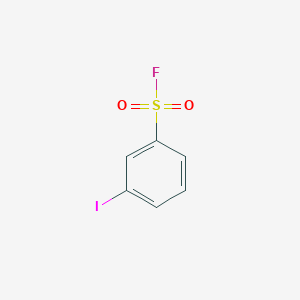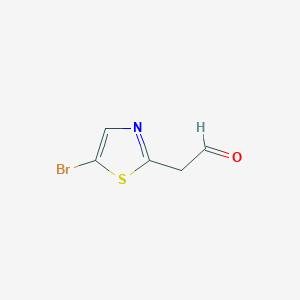
5-(Trifluoroacetyl)pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoroacetyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. The compound is characterized by the presence of a trifluoroacetyl group attached to a pyridine ring, which imparts distinct chemical and physical properties. Its molecular formula is C8H4F3NO3, and it has a molecular weight of 219.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoroacetyl)pyridine-2-carboxylic acid typically involves the reaction of 2-pyridinecarboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of 5-(Trifluoroacetyl)pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoroacetyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom and a trifluoromethyl group, used as an intermediate in various syntheses.
Uniqueness
5-(Trifluoroacetyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct reactivity and binding properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it valuable in the development of specialized compounds for research and industrial applications .
Properties
Molecular Formula |
C8H4F3NO3 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroacetyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h1-3H,(H,14,15) |
InChI Key |
XICCISYJPQJNDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


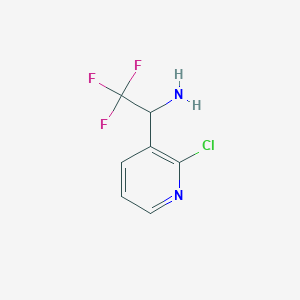


![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
